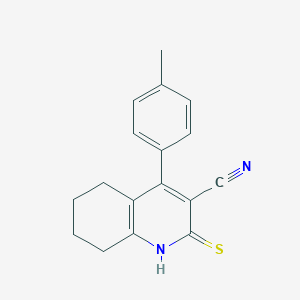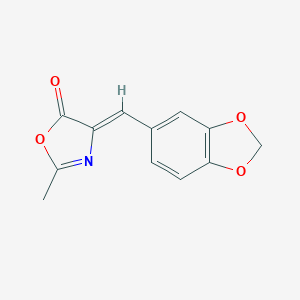
2-Thioxo-4-P-tolyl-1,2,5,6,7,8-hexahydro-quinoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Thioxo-4-P-tolyl-1,2,5,6,7,8-hexahydro-quinoline-3-carbonitrile is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It is a heterocyclic compound that contains a quinoline ring, a nitrile group, and a thioxo group. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 2-Thioxo-4-P-tolyl-1,2,5,6,7,8-hexahydro-quinoline-3-carbonitrile is not fully understood. However, studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the replication of certain viruses and bacteria.
Biochemical and Physiological Effects:
2-Thioxo-4-P-tolyl-1,2,5,6,7,8-hexahydro-quinoline-3-carbonitrile has been shown to have biochemical and physiological effects. It has been found to induce oxidative stress and increase the levels of reactive oxygen species in cancer cells. It has also been shown to inhibit the activity of certain enzymes and disrupt the function of cell membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Thioxo-4-P-tolyl-1,2,5,6,7,8-hexahydro-quinoline-3-carbonitrile in lab experiments is its potential as a fluorescent probe. It can be used to detect metal ions, which can be useful in various applications. However, one of the limitations is its potential toxicity, which can affect the results of experiments.
Direcciones Futuras
There are several future directions for research on 2-Thioxo-4-P-tolyl-1,2,5,6,7,8-hexahydro-quinoline-3-carbonitrile. One area of interest is its potential as a therapeutic agent for cancer and viral infections. Further studies are needed to fully understand its mechanism of action and optimize its efficacy. Another area of research is its potential as a fluorescent probe for detecting metal ions in biological samples. This can have applications in diagnostics and imaging. Additionally, studies can be conducted to investigate its potential as a drug delivery system for targeted therapies.
In conclusion, 2-Thioxo-4-P-tolyl-1,2,5,6,7,8-hexahydro-quinoline-3-carbonitrile is a chemical compound with potential applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and optimize its use in various applications.
Métodos De Síntesis
The synthesis of 2-Thioxo-4-P-tolyl-1,2,5,6,7,8-hexahydro-quinoline-3-carbonitrile has been achieved using different methods. One of the commonly used methods involves the reaction of 2-aminobenzonitrile with cyclohexanone in the presence of sulfur powder and ammonium acetate. The resulting product is then treated with p-tolyl isothiocyanate to obtain the final product.
Aplicaciones Científicas De Investigación
2-Thioxo-4-P-tolyl-1,2,5,6,7,8-hexahydro-quinoline-3-carbonitrile has shown potential applications in scientific research. It has been studied for its anticancer, antiviral, and antimicrobial activities. It has also been investigated for its potential as a fluorescent probe for detecting metal ions.
Propiedades
Fórmula molecular |
C17H16N2S |
|---|---|
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
4-(4-methylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C17H16N2S/c1-11-6-8-12(9-7-11)16-13-4-2-3-5-15(13)19-17(20)14(16)10-18/h6-9H,2-5H2,1H3,(H,19,20) |
Clave InChI |
WJBJNTBRHJTFGW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C(C(=S)NC3=C2CCCC3)C#N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C(C(=S)NC3=C2CCCC3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-hydroxy-5-oxo-5H-pyrido[3,2-a]phenoxazine-3-carboxylate](/img/structure/B242181.png)

![3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-phenylquinoline](/img/structure/B242202.png)


![(5Z)-2-(3,5-dimethylanilino)-5-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B242236.png)

![7-(2-methoxyphenyl)-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B242244.png)





